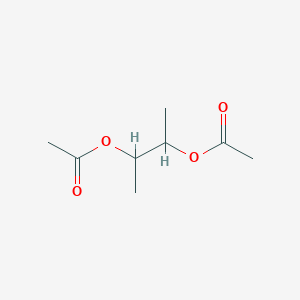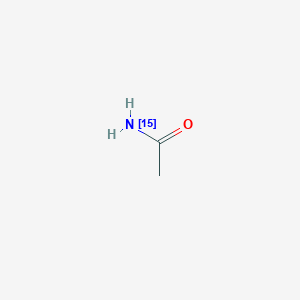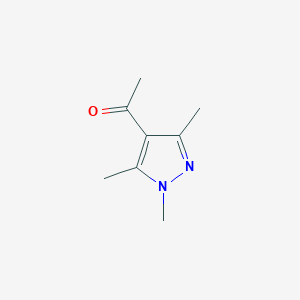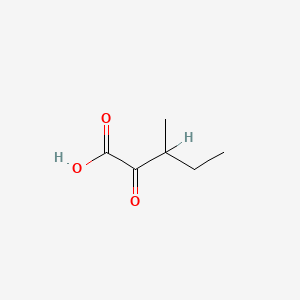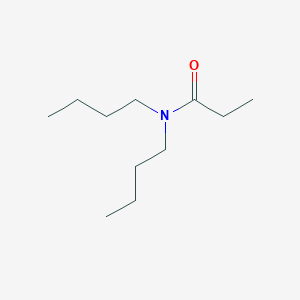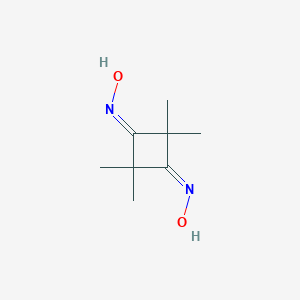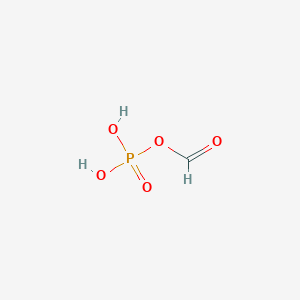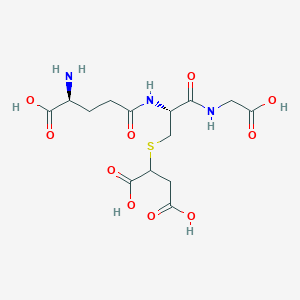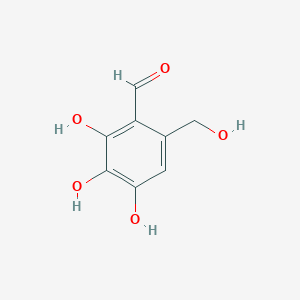
Fomecin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloropurine-9-β-D-riboside is a nucleoside analog, characterized by the presence of a purine base substituted with chlorine atoms at the 2 and 6 positions, and a ribose sugar moiety attached at the 9 position
Wissenschaftliche Forschungsanwendungen
2,6-Dichloropurine-9-β-D-riboside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropurine-9-β-D-riboside typically involves the chlorination of purine derivatives followed by glycosylation. One common method starts with the chlorination of purine to form 2,6-dichloropurine. This intermediate is then reacted with a ribose derivative under acidic conditions to yield the desired nucleoside .
Industrial Production Methods: Industrial production of 2,6-Dichloropurine-9-β-D-riboside often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloropurine-9-β-D-riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or thiols in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Substitution Products: Amino or thiol-substituted purine nucleosides.
Oxidation Products: Oxidized purine derivatives.
Hydrolysis Products: Free purine base and ribose.
Wirkmechanismus
The mechanism by which 2,6-Dichloropurine-9-β-D-riboside exerts its effects involves its incorporation into nucleic acids or interaction with nucleotide-binding proteins. The chlorine substitutions can alter the compound’s binding affinity and specificity, affecting various molecular pathways. For instance, it can inhibit enzymes involved in nucleotide synthesis or modify the activity of ribosomes.
Similar Compounds:
2,6-Dichloropurine: Lacks the ribose moiety, used in similar substitution reactions.
6-Chloropurine-9-β-D-riboside: Contains only one chlorine atom, leading to different reactivity and applications.
2-Chloroadenosine: Another nucleoside analog with distinct biological activities.
Uniqueness: 2,6-Dichloropurine-9-β-D-riboside is unique due to its dual chlorine substitutions, which confer specific chemical reactivity and biological properties not found in its analogs. This makes it particularly valuable in the synthesis of specialized biochemical probes and therapeutic agents.
Eigenschaften
CAS-Nummer |
1403-56-1 |
|---|---|
Molekularformel |
C8H8O5 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
2,3,4-trihydroxy-6-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H8O5/c9-2-4-1-6(11)8(13)7(12)5(4)3-10/h1,3,9,11-13H,2H2 |
InChI-Schlüssel |
MGMUFSXXHCQPGA-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)O)C=O)CO |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)O)O)C=O)CO |
Andere CAS-Nummern |
1403-56-1 |
Synonyme |
fomecin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)
